

Application Note: Structural Elucidation of Pravastatin 6'-Ketone Using NMR Spectroscopy

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Compound of Interest

Compound Name: Pravastatin 6'-Ketone Sodium Salt

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Abstract

This application note provides a comprehensive guide for the structural elucidation of Pravastatin 6'-Ketone, a potential impurity or degradation product of Pravastatin, using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of statins and their related substances. By explaining the causality behind experimental choices and providing detailed methodologies, this guide serves as a practical resource for confirming the molecular structure of this specific derivative.

Introduction

Pravastatin is a widely prescribed medication belonging to the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease.[1][2][3] It is produced through a fermentation process followed by microbial hydroxylation of mevastatin.[1][4] The chemical stability of pharmaceutical molecules is of paramount importance, as degradation can impact both the efficacy and safety of the drug product.[5][6] Statins, including Pravastatin, are known to be susceptible to degradation under various stress conditions such as acid/base hydrolysis, oxidation, and heat.[5][6][7]

The formation of Pravastatin 6'-Ketone (Figure 1) can occur through the oxidation of the 6'-hydroxyl group on the decalin ring system of Pravastatin. Accurate structural identification of such derivatives is a critical component of impurity profiling in drug development and quality

control, as mandated by regulatory bodies. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[8][9]

This guide outlines a systematic approach using ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (COSY, HSQC, HMBC) to unequivocally confirm the structure of Pravastatin 6'-Ketone.

 Chemical Structures of Pravastatin and Pravastatin 6'-Ketone

Figure 1. Chemical structures of Pravastatin and its 6'-Ketone derivative.

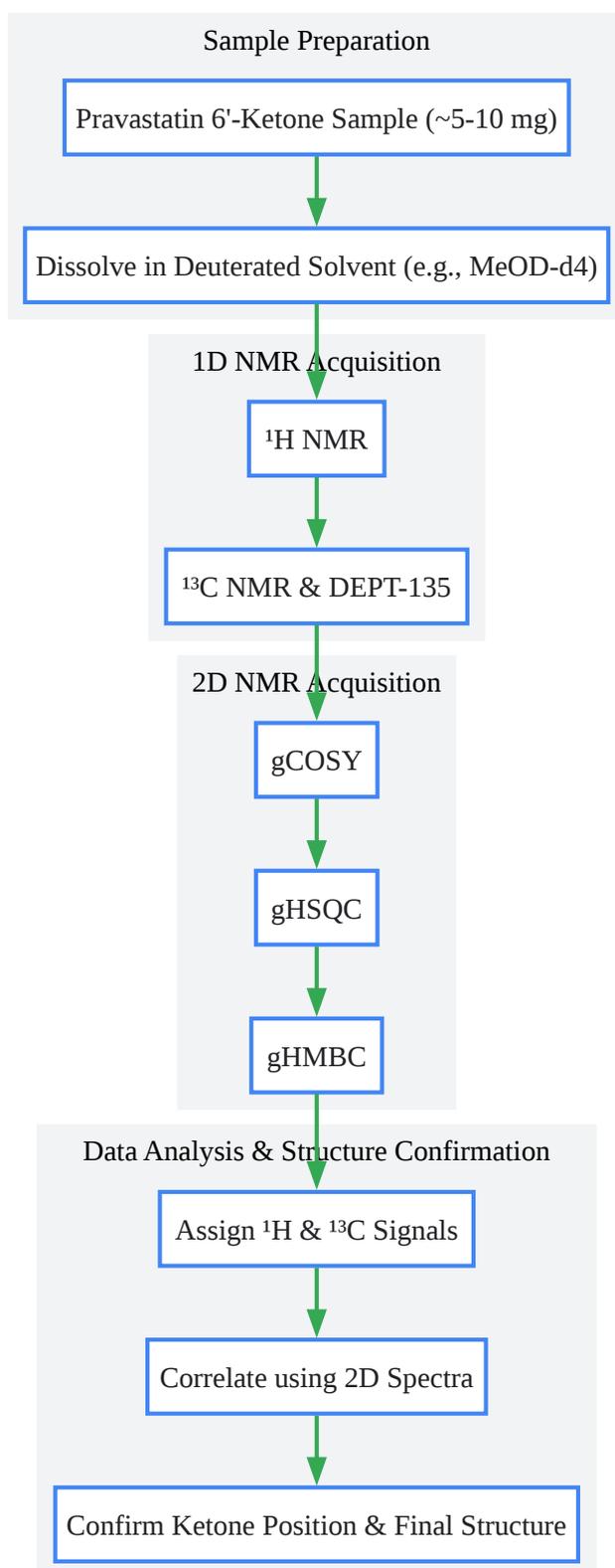
Experimental Design and Rationale

The structural elucidation of Pravastatin 6'-Ketone relies on a multi-pronged NMR approach. The rationale behind the selection of specific NMR experiments is as follows:

- ^1H NMR: This initial experiment provides information on the number and chemical environment of protons in the molecule. The oxidation of the 6'-hydroxyl to a ketone is expected to cause a significant downfield shift of the adjacent proton (H5') and the disappearance of the hydroxyl proton signal.
- ^{13}C NMR & DEPT-135: These experiments identify the number of unique carbon atoms and their types (CH_3 , CH_2 , CH , or quaternary). The key change expected is the appearance of a new carbonyl carbon signal (C6') in the downfield region (typically ~200-210 ppm) and the disappearance of the C6' signal associated with a secondary alcohol (typically ~60-70 ppm).
- COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (^1H - ^1H) coupling networks, typically through two or three bonds.[10] It is crucial for tracing the connectivity of protons within the decalin ring and the heptanoic acid side chain, confirming that the core carbon skeleton remains intact.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (^1H - ^{13}C). [10] It allows for the unambiguous assignment of protonated carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.^[10] This is arguably the most critical experiment for confirming the position of the new ketone group. We expect to see correlations from neighboring protons (e.g., H5', H7') to the newly formed carbonyl carbon (C6').

The overall workflow for the structural elucidation is depicted in the following diagram:



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Experimental workflow for structure elucidation.

Protocols

Sample Preparation

- Weighing: Accurately weigh approximately 5-10 mg of the isolated Pravastatin 6'-Ketone sample.
- Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of Methanol-d₄ or DMSO-d₆) in a standard 5 mm NMR tube.[\[11\]](#) Methanol-d₄ is often a good starting choice for statins.
- Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogenous solution is essential for acquiring high-quality NMR data.[\[9\]](#)

NMR Data Acquisition

The following protocols are based on a standard 500 MHz NMR spectrometer. Parameters may need to be adjusted based on the specific instrument and sample concentration.

Table 1: Suggested NMR Acquisition Parameters

Experiment	Key Parameters	Purpose
^1H NMR	zg30, 32 scans, 2s relaxation delay, 64k data points	Observe proton chemical shifts, multiplicities, and integrations.
^{13}C NMR	zgpg30, 1024 scans, 2s relaxation delay, 64k data points, broadband decoupling	Identify all carbon signals.
DEPT-135	dept135, 256 scans, 2s relaxation delay	Differentiate CH/CH_3 (positive) from CH_2 (negative) signals.
gCOSY	cosygpppqf, 16 scans, 2k x 256 data points, 2s relaxation delay	Map ^1H - ^1H scalar couplings. [11]
gHSQC	hsqcedetgpsisp2.2, 8 scans, 2k x 256 data points, optimized for $^1\text{J}(\text{CH}) = 145$ Hz, 1.5s relaxation delay	Correlate directly attached ^1H and ^{13}C nuclei.[11]
gHMBC	hmbcgpplndqf, 64 scans, 2k x 256 data points, optimized for long-range coupling $^n\text{J}(\text{CH}) = 8$ Hz, 2s relaxation delay	Correlate ^1H and ^{13}C nuclei over multiple bonds (2-4 bonds).[11]

Data Interpretation and Structure Elucidation

The key to confirming the structure of Pravastatin 6'-Ketone lies in identifying the specific changes in the NMR spectra relative to the parent Pravastatin molecule. The complete assignment of ^1H and ^{13}C NMR data for Pravastatin and its derivatives has been previously reported and serves as an excellent reference.[12][13]

Expected Spectral Changes

Table 2: Key Expected NMR Signal Changes for Pravastatin 6'-Ketone vs. Pravastatin

Nucleus	Pravastatin (Approx. δ ppm)	Pravastatin 6'-Ketone (Expected δ ppm)	Rationale for Change
H5'	~4.0 ppm (multiplet)	~4.5 - 5.0 ppm (downfield shift)	Deshielding effect due to the adjacent newly formed C=O group.
6'-OH	Variable, may exchange	Absent	The hydroxyl group is oxidized to a ketone.
C6'	~68 ppm	~205 - 215 ppm	Conversion of a secondary alcohol carbon (C-OH) to a ketone carbonyl carbon (C=O).
C5'	~75 ppm	~78 - 82 ppm (slight downfield)	Inductive effect from the adjacent carbonyl group.
C7'	~40 ppm	~45 - 50 ppm (downfield shift)	Deshielding effect from the C6' carbonyl group.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Step-by-Step Elucidation

The following logical flow, visualized in the diagram below, should be followed to piece together the structure from the acquired spectra.



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Logical flow for spectral data interpretation.

- Identify the Ketone: Begin by examining the ^{13}C NMR spectrum for a signal in the characteristic ketone region (~205-215 ppm). This is the most definitive initial evidence for the C6' ketone. The DEPT-135 spectrum will show no signal at this chemical shift, confirming it as a quaternary (carbonyl) carbon.
- Pinpoint the Ketone's Location with HMBC: The HMBC spectrum is crucial for confirming the position of the ketone at C6'. Look for cross-peaks between the C6' carbonyl carbon and nearby protons. Key expected correlations would be from the protons on C5' and C7' to the C6' carbonyl. This definitively places the ketone between C5' and C7'.
- Assign Neighboring Protons and Carbons:
 - Use the HMBC correlations identified in the previous step to locate the signals for H5' and H7' in the ^1H spectrum.
 - Once H5' and H7' are identified, use the HSQC spectrum to find their directly attached carbons, C5' and C7', respectively. The significant downfield shift of H5' will be a strong indicator.
- Confirm the Spin Systems with COSY:
 - Starting from the now-assigned H5' and H7' protons, use the COSY spectrum to trace the proton-proton connectivities throughout the decalin ring system.
 - Separately, identify the protons of the heptanoic acid side chain (e.g., H2, H3, H4, H5) and confirm their connectivity through COSY cross-peaks. This verifies that the rest of the molecular framework is unchanged.
- Finalize Assignments: Systematically assign all remaining ^1H and ^{13}C signals using the combined information from all 1D and 2D spectra. The data should be entirely consistent with the proposed structure of Pravastatin 6'-Ketone.

Conclusion

The combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unambiguous and robust method for the structural elucidation of Pravastatin 6'-Ketone. The

key diagnostic markers for this derivative are the appearance of a ketone carbonyl signal around 210 ppm in the ^{13}C NMR spectrum and the corresponding long-range HMBC correlations from adjacent protons. This application note provides a systematic protocol and interpretive guide that can be readily adapted by researchers in pharmaceutical analysis to confidently identify and characterize this and other related statin impurities.

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